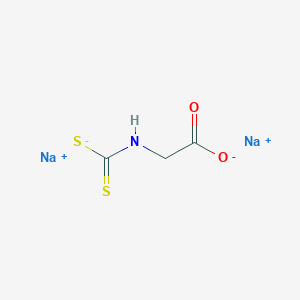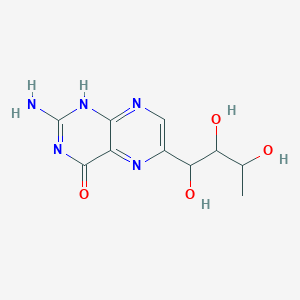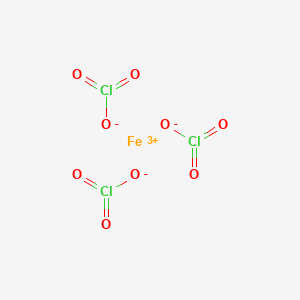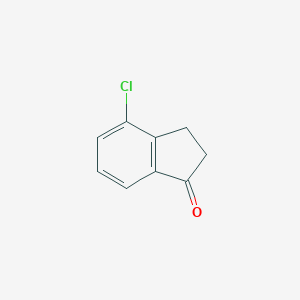![molecular formula C5H5N5 B082880 1H-Pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 13877-56-0](/img/structure/B82880.png)
1H-Pyrazolo[4,3-d]pyrimidin-7-amine
Overview
Description
1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a chemical compound with the molecular formula C5H5N5 . It has a molecular weight of 135.1267 .
Synthesis Analysis
There are several methods to synthesize 1H-Pyrazolo[4,3-d]pyrimidin-7-amine and its derivatives. For instance, a study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a solid at room temperature . It has a molecular weight of 135.13 .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, have been extensively studied for their biomedical applications . They have been found to have diverse substituents at positions N1, C3, C4, C5, and C6 . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
CDK2 Inhibitors
Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Some of these compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Anticancer Activity
Thiazolopyrimidine derivatives, which include 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, have been studied for their anticancer activity . They have been found to display excellent anticancer activity against human cancer cell lines and primary CLL cells .
Synthesis Methods
The synthesis methods used for the production of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine and related compounds have been a topic of research . These methods often start from a preformed pyrazole or pyridine .
Molecular Modeling Investigations
Molecular modeling investigations have been conducted on compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These investigations help in understanding the interactions of these compounds at the molecular level .
Cell Cycle Progression Alteration
Some compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been found to cause significant alteration in cell cycle progression . This property is particularly useful in the context of cancer treatment .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division and proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption leads to the arrest of cell division and proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 1351267 , which suggests it may have good bioavailability due to its small size
Result of Action
The result of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXYVOXVJOKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160776 | |
| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
CAS RN |
13877-56-0 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are researchers interested in synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives?
A1: Pyrazolo[4,3-d]pyrimidines have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. [] This particular study focuses on synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives as potential kinase inhibitors. Kinases play crucial roles in regulating various cellular processes, and their dysregulation is implicated in several diseases, making them attractive drug targets.
Q2: What is significant about the synthesis described in this paper?
A2: The research highlights the serendipitous discovery and characterization of a novel, highly conjugated heteroaromatic ring system, 4,9-dichloro-2,7-diisopropyl-1,3,5,5b,6,8,10,10b-octaazacyclopenta[h,i]aceanthrylene. [] This compound serves as a valuable intermediate in the synthesis of N-benzyl-5-chloro-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a key precursor for generating diverse pyrazolo[4,3-d]pyrimidine analogues. Notably, this synthetic route allows for further modifications at the 5 and 7 positions of the pyrazolo[4,3-d]pyrimidine scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)